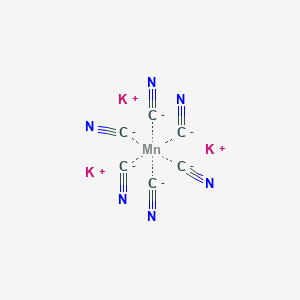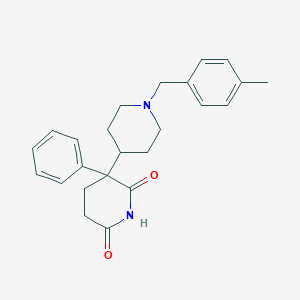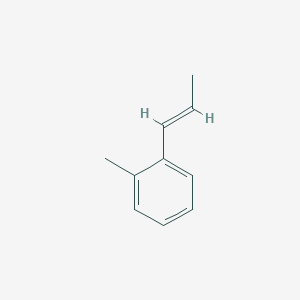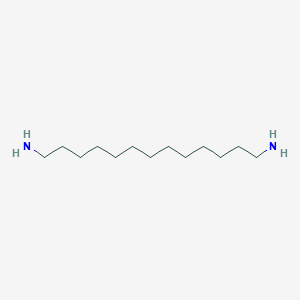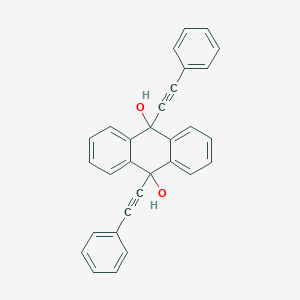
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-, commonly known as ADPE or ADPA, is a synthetic organic compound that has gained attention in scientific research due to its unique properties. ADPE is a redox-active molecule that can undergo reversible oxidation and reduction, making it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
Mecanismo De Acción
The mechanism of action of ADPE involves its ability to undergo reversible oxidation and reduction. In its oxidized state, ADPE can act as an electron acceptor, while in its reduced state, it can act as an electron donor. This redox behavior makes ADPE a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
Biochemical and Physiological Effects
ADPE has been shown to have various biochemical and physiological effects in scientific research. It has been found to be a potent antioxidant, capable of scavenging free radicals and other ROS. ADPE has also been investigated for its potential as a fluorescent probe for detecting ROS and other biomolecules in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ADPE is its unique redox properties, which make it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry. However, there are also some limitations to using ADPE in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, ADPE can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on ADPE. One area of interest is the development of new synthetic methods for ADPE, which could improve its availability for research purposes. Another area of interest is the development of new applications for ADPE in electrochemistry, optoelectronics, and biochemistry. Additionally, there is potential for ADPE to be used in medical applications, such as in the development of new drugs or diagnostic tools. Overall, ADPE is a promising compound that has the potential to make significant contributions to scientific research in the future.
Métodos De Síntesis
The synthesis of ADPE involves the reaction of 9,10-anthracenedione with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which forms a carbon-carbon triple bond between the anthracenedione and phenylacetylene. The resulting product is then reduced with sodium borohydride to yield ADPE. The overall reaction can be summarized as follows:
Aplicaciones Científicas De Investigación
ADPE has been extensively studied in scientific research due to its unique redox properties. It has been used as a model compound for studying redox-active molecules and their applications in electrochemistry and optoelectronics. ADPE has also been investigated for its potential applications in biochemistry, particularly in the development of fluorescent probes for detecting reactive oxygen species (ROS) and other biomolecules.
Propiedades
Número CAS |
14825-85-5 |
|---|---|
Fórmula molecular |
C30H20O2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H20O2/c31-29(21-19-23-11-3-1-4-12-23)25-15-7-9-17-27(25)30(32,28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18,31-32H |
Clave InChI |
QLNUHXMKEJWHAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
SMILES canónico |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Otros números CAS |
14825-85-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





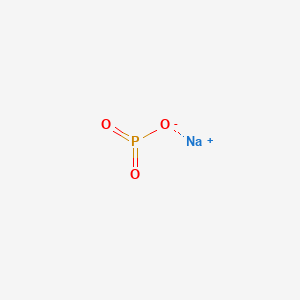
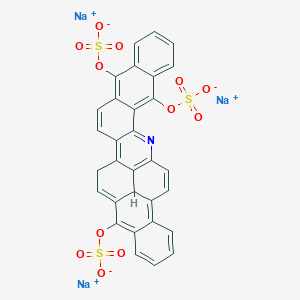

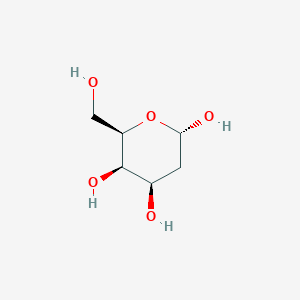

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
